molecular formula C8H6ClNO B1364135 2-Chloro-1-isocyanato-4-methylbenzene CAS No. 40398-00-3

2-Chloro-1-isocyanato-4-methylbenzene

Cat. No.: B1364135
CAS No.: 40398-00-3
M. Wt: 167.59 g/mol
InChI Key: QVCZOTVTRWNPAF-UHFFFAOYSA-N
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Description

2-Chloro-1-isocyanato-4-methylbenzene (CAS 51488-20-1) is a versatile aromatic isocyanate with the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g/mol . This compound serves as a critical building block in organic and medicinal chemistry research, particularly for the synthesis of urea and carbamate derivatives via reactions with nucleophiles such as amines and alcohols . The presence of both a reactive isocyanate group and a chloro substituent on the methyl-substituted benzene ring makes it a valuable precursor for constructing more complex molecular architectures. Its structural features allow for further functionalization; the chloro group can undergo subsequent substitution reactions, including Friedel-Crafts alkylation or other cross-coupling reactions, to introduce additional diversity into the target molecules. Researchers utilize this isocyanate in the development of novel compounds for various applications, including materials science and pharmaceutical research. The molecule's core structure is related to other known isocyanates, such as 1-Isocyanato-4-methylbenzene (p-Tolyl isocyanate, CAS 622-58-2) , but the added chlorine atom significantly alters its electronic properties and reactivity, offering a distinct synthetic pathway. It is essential to handle this compound with extreme care, as it is classified with the signal word "Danger" and hazard statements H330, H315, H319, H334, and H335, indicating that it is toxic if inhaled, causes skin and eye irritation, and may cause respiratory tract irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-1-isocyanato-4-methylbenzene
Source PubChem
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InChI

InChI=1S/C8H6ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QVCZOTVTRWNPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70193392
Record name 3-Chloro-4-isocyanatotoluene
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Molecular Weight

167.59 g/mol
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CAS No.

40398-00-3
Record name 2-Chloro-1-isocyanato-4-methylbenzene
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Record name 3-Chloro-4-isocyanatotoluene
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Record name 3-Chloro-4-isocyanatotoluene
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Record name 3-chloro-4-isocyanatotoluene
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Preparation Methods

Starting Material

  • 2-Chloro-4-methylaniline (also known as 2-chloro-4-methylphenylamine) is the principal precursor.
  • This compound can be obtained through selective chlorination of 4-methylaniline or nitration/chlorination sequences followed by reduction.

Preparation Methods of this compound

Phosgenation of 2-Chloro-4-methylaniline

The classical and most widely used method for synthesizing aromatic isocyanates is the reaction of the corresponding aniline with phosgene (COCl2). This method proceeds as follows:

  • The aniline is reacted with phosgene in an inert solvent such as toluene or chlorinated solvents under controlled temperature.
  • The reaction forms an intermediate carbamoyl chloride, which rearranges to form the isocyanate.
  • The process requires careful control of temperature (usually 0–50 °C) to avoid side reactions and decomposition.
  • Excess phosgene is typically removed by purging or neutralization.

Advantages:

  • High selectivity and yield.
  • Well-established industrial process.

Disadvantages:

  • Phosgene is highly toxic and hazardous, requiring stringent safety measures.
  • Generation of hydrochloric acid as a byproduct necessitates corrosion-resistant equipment.

Alternative Phosgene-Free Routes

Due to the hazards associated with phosgene, alternative methods have been developed:

While these methods are less common industrially for this specific compound, they provide safer and more environmentally friendly alternatives.

Chlorination and Nitration Precursor Preparation

Before isocyanate synthesis, the precursor 2-chloro-4-methylaniline can be prepared through selective chlorination of 4-methylaniline or nitration followed by reduction and chlorination. For example:

  • Ring chlorination of 4-nitrotoluene using elemental chlorine in the presence of Friedel-Crafts catalysts (e.g., iron(III) chloride) and sulfur-containing co-catalysts enhances selectivity for the 2-chloro substitution.
  • The nitro group is then reduced to the amine, providing 2-chloro-4-methylaniline ready for phosgenation.

Reaction Conditions and Catalysts

Parameter Typical Range / Details Notes
Solvent Toluene, methylene chloride, chloroform Inert to reagents, facilitates handling
Temperature 0–50 °C (phosgenation step) Controlled to avoid side reactions
Catalysts Friedel-Crafts catalysts (e.g., FeCl3) for chlorination precursor synthesis Improve regioselectivity in chlorination
Chlorinating agents Elemental chlorine or chlorine-releasing compounds For precursor preparation
Phosgene alternatives Triphosgene, carbamates, acyl azides Safer alternatives to phosgene
Pressure Atmospheric to slight positive pressure Maintains reaction phase stability

Research Findings and Industrial Insights

  • The chlorination of 4-nitrotoluene to yield 2-chloro-4-nitrotoluene (a precursor to 2-chloro-4-methylaniline) proceeds with high selectivity using elemental chlorine, Friedel-Crafts catalysts, and sulfur-containing co-catalysts at 80–100 °C.
  • The subsequent reduction of the nitro group to an amine is typically carried out using catalytic hydrogenation or chemical reduction methods.
  • Phosgenation of 2-chloro-4-methylaniline to this compound is a well-documented process, with industrial protocols emphasizing safety and environmental controls due to the hazardous nature of phosgene.
  • Alternative methods such as Curtius rearrangement have been reported in literature but are less common for large-scale production.
  • The final product is purified by distillation or crystallization depending on its physical properties (boiling point ~231–232 °C, melting point ~26–30 °C).

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Catalysts Conditions Notes
Precursor synthesis Chlorination of 4-nitrotoluene Elemental chlorine, FeCl3, sulfur co-catalyst 80–100 °C, liquid phase High regioselectivity for 2-chloro substitution
Reduction Nitro to amine Catalytic hydrogenation or chemical reductants Mild temperature, H2 or reducing agent Provides 2-chloro-4-methylaniline
Isocyanate formation Phosgenation Phosgene or triphosgene 0–50 °C, inert solvent Classical method, high yield but hazardous
Alternative isocyanate synthesis Curtius rearrangement, carbamate decomposition Acyl azides, carbamates Heating, catalytic conditions Safer but less common industrially

Chemical Reactions Analysis

2-Chloro-1-isocyanato-4-methylbenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Alcohols and Amines: React with the isocyanate group to form carbamates and ureas.

    Acids and Bases: Catalyze the reactions and help in the formation of desired products.

Major products formed from these reactions include substituted ureas, carbamates, and amides, which have various applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

2-Chloro-1-isocyanato-4-methylbenzene serves as a crucial building block in organic synthesis. Its isocyanate group allows for nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and amides. These derivatives are essential in the development of more complex molecules used in pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

In medicinal chemistry, this compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. The ability to modify biomolecules using isocyanates makes it significant for creating targeted drug compounds that can interact with specific biological pathways .

Polymer Production

The compound's reactivity also finds applications in the production of polymers, coatings, and adhesives. The isocyanate group can react with polyols to form polyurethane materials, which are widely used for their durability and flexibility in various industrial applications .

Biological Applications

In biological research, this compound can be employed for modifying proteins or other biomolecules. This modification can enhance the study of protein interactions and functions, contributing to advancements in biochemistry and molecular biology .

Environmental Considerations

While this compound has many beneficial applications, it is essential to consider its potential health effects. Isocyanates are known to cause skin irritation and respiratory issues upon exposure; thus, safety measures must be implemented during handling and application .

Case Study 1: Synthesis of Ureas

In a study focusing on the synthesis of substituted ureas from various nucleophiles reacting with this compound, researchers demonstrated that varying the nucleophile could yield different urea derivatives with distinct biological activities. This research highlighted the versatility of the compound in generating biologically relevant molecules .

Case Study 2: Polymer Development

Another case study examined the use of this compound in developing polyurethane coatings with enhanced properties such as improved resistance to chemicals and weathering. The study showed that incorporating this compound into polymer formulations significantly improved performance metrics compared to traditional formulations .

Mechanism of Action

The mechanism by which 2-Chloro-1-isocyanato-4-methylbenzene exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications
This compound 40398-00-3 C₈H₆ClNO 167.59 -Cl (2), -CH₃ (4), -NCO (1) Polyurethane intermediates
2-Chloro-4-[(3-chloro-4-isocyanatophenyl)methyl]-1-isocyanatobenzene 20513-43-3 C₁₅H₈Cl₂N₂O₂ 319.14 Dichloro, bis-isocyanate, methylene bridge Crosslinking agent in polymers
1-Chloro-2-isothiocyanato-4-methoxybenzene 82401-36-3 C₈H₆ClNOS 199.66 -OCH₃ (4), -NCS (2) Pharmaceutical research
2-Chloro-1-iodo-4-isocyanatobenzene 1261790-72-0 C₇H₃ClINO 279.46 -I (1), -NCO (4) Halogenated intermediate synthesis
4-Chloro-2-fluoro-1-isocyanatobenzene 247092-09-7 C₇H₃ClFNO 177.56 -F (2), -Cl (4) Medicinal chemistry
2-Fluoro-4-isocyanato-1-methylbenzene 102561-42-2 C₈H₆FNO 151.14 -F (2), -CH₃ (4) Pharmaceutical intermediates
2-Chloro-4-isocyanato-1-(trifluoromethyl)benzene N/A C₈H₃ClF₃NO 229.56 -CF₃ (1), -Cl (2) High-performance material synthesis

Key Findings:

Electronic and Steric Effects :

  • Fluorine Substituents (e.g., 4-Chloro-2-fluoro-1-isocyanatobenzene): Increase electronegativity, enhancing electrophilic reactivity at the isocyanate group. This makes fluorinated analogs suitable for targeted drug synthesis .
  • Trifluoromethyl Groups (e.g., 2-Chloro-4-isocyanato-1-(trifluoromethyl)benzene): Introduce strong electron-withdrawing effects, improving thermal stability and resistance to hydrolysis .

Functional Group Variations :

  • Isothiocyanate vs. Isocyanate : 1-Chloro-2-isothiocyanato-4-methoxybenzene replaces -NCO with -NCS, reducing reactivity toward nucleophiles but increasing affinity for metal ions in coordination chemistry .
  • Dimeric Structures : The bis-isocyanate compound (CAS 20513-43-3) serves as a crosslinker in polyurethane foams due to its dual reactive sites .

Hazard Profiles: While this compound poses significant toxicity risks (H334: respiratory sensitization), fluorinated analogs like 2-Fluoro-4-isocyanato-1-methylbenzene exhibit milder ecological toxicity profiles, as noted in Pharos assessments .

Applications :

  • Pharmaceuticals : Fluorinated and methoxy-substituted derivatives (e.g., 4-Chloro-2-fluoro-1-isocyanatobenzene) are prioritized in drug discovery for their bioavailability and metabolic stability .
  • Materials Science : Halogenated compounds (e.g., 2-Chloro-1-iodo-4-isocyanatobenzene) are used in flame-retardant polymers due to iodine’s radical-scavenging properties .

Biological Activity

2-Chloro-1-isocyanato-4-methylbenzene, also known as p-tolyl isocyanate, is an organic compound with significant biological activity. Its molecular formula is C₈H₆ClNO, and it possesses a unique structure that allows it to interact with various biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on human health, and potential applications in pharmaceuticals and agrochemicals.

  • Molecular Weight : 167.59 g/mol
  • Boiling Point : 70-72 °C at 10 mmHg
  • Density : 1.056 g/mL at 25 °C
  • Solubility : 7.5 g/L at 20 °C in water

The biological activity of this compound can be attributed to its isocyanate functional group, which is known for its reactivity with nucleophiles such as amino acids and proteins. This reactivity can lead to the formation of stable adducts that may alter protein function.

Biochemical Interactions

  • Protein Binding : The compound reacts with human serum albumin, forming antigenic structures that can trigger immune responses in sensitized individuals .
  • Cellular Effects : It has been shown to influence cell signaling pathways and gene expression, potentially leading to changes in cellular metabolism and proliferation.
  • Toxicological Implications : Exposure to isocyanates, including this compound, has been linked to respiratory irritation and sensitization, emphasizing the need for careful handling in industrial applications .

Biological Activity Data

The following table summarizes key studies and findings related to the biological activity of this compound:

StudyFindingsMethodology
Induces protein modification leading to immune responseIn vitro protein binding assays
Causes respiratory sensitization in exposed workersEpidemiological studies
Alters cellular signaling pathways affecting metabolismCell culture experiments

Case Studies

Several case studies highlight the implications of exposure to this compound:

  • Occupational Exposure : Workers in industries utilizing isocyanates have reported increased incidences of asthma and allergic reactions. Monitoring studies have shown elevated IgE levels against modified proteins due to exposure .
  • Pharmaceutical Applications : Research indicates that derivatives of this compound are being explored for their potential as intermediates in the synthesis of pharmaceuticals, particularly in developing compounds with targeted biological activities.
  • Environmental Impact : Studies have assessed the environmental persistence of isocyanates and their potential effects on non-target organisms, indicating a need for regulatory measures in chemical manufacturing processes .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-1-isocyanato-4-methylbenzene, and how can reaction conditions be optimized?

The compound can be synthesized via isocyanate functionalization of a chlorinated aromatic precursor. A common approach involves the reaction of 2-chloro-4-methylaniline with phosgene or a safer alternative like triphosgene under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimization parameters include temperature (typically 0–5°C to minimize side reactions), stoichiometric ratios, and catalyst use (e.g., triethylamine for acid scavenging). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from intermediates like urea derivatives .

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is recommended:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the aromatic substitution pattern and isocyanate group presence. The absence of amine proton signals (δ ~5 ppm) indicates complete conversion from the aniline precursor.
  • IR Spectroscopy : A sharp peak near 2250–2275 cm1^{-1} confirms the -NCO stretch.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ at m/z 183.0084 (calculated for C8_8H6_6ClNO+^+). Cross-referencing with databases like PubChem or ECHA ensures accuracy .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a vapor respirator if local exhaust systems are unavailable .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from isocyanate vapors.
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent toxic gas release (e.g., HCl or CO2_2) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the isocyanate group. Parameters like Fukui indices or Molecular Electrostatic Potential (MEP) surfaces identify reactive sites. For example, the -NCO group's carbon is highly electrophilic (charge ~+0.45), favoring nucleophilic attack by amines or alcohols. Solvent effects (e.g., toluene vs. DMF) can be simulated using the Polarizable Continuum Model (PCM) .

Q. What experimental strategies address discrepancies in reported stability data for aromatic isocyanates?

Contradictions in thermal stability (e.g., decomposition temperatures ranging from 80–120°C) may arise from impurities or moisture content. Researchers should:

  • Conduct thermogravimetric analysis (TGA) under inert vs. humid conditions.
  • Compare purity levels using HPLC (e.g., >98% purity reduces side reactions).
  • Validate findings with accelerated aging studies (40°C/75% RH for 14 days) .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

The chloro substituent at position 2 acts as an electron-withdrawing group, directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, steric hindrance from the methyl group at position 4 may limit access to bulky boronic acids. Controlled experiments with substituent-varied aryl halides (e.g., 2-bromo vs. 2-chloro analogs) can isolate steric vs. electronic contributions .

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